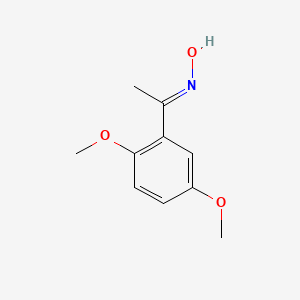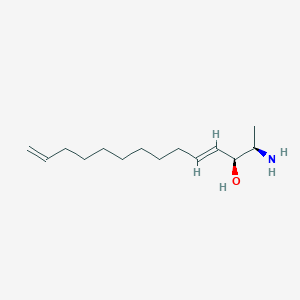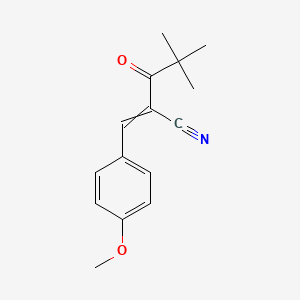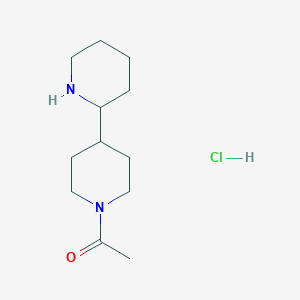
1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane, also known as DMPH, is a synthetic compound composed of two aromatic hydrocarbons, two methoxy groups, and one hydroxyimino group. It is a versatile building block for the synthesis of a variety of compounds and has found applications in a range of scientific research, including drug discovery, chemical synthesis, and nanotechnology.
Applications De Recherche Scientifique
Crystal Structures and Bond Length Analysis
- Harada and Ogawa (2001) conducted a study on the crystal structures of various compounds, including 1,2-diphenylethane derivatives. They observed an apparent shortening of the ethane bond in these structures, which was attributed to torsional vibration of the C—Ph bonds in crystals (Harada & Ogawa, 2001).
Photophysical Investigation
- Asiri et al. (2017) synthesized and studied the structure of (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound related to 1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane. They analyzed its electronic absorption and emission spectra in different solvents, determining solvatochromic properties such as extinction coefficient and transition dipole moment (Asiri et al., 2017).
Synthesis and Chemical Properties
- Li Hong-xia (2007) reported the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group and its behavior under various solvents (Li Hong-xia, 2007).
- Gambarotti and Bjørsvik (2015) explored the Baeyer–Villiger oxidation of acetophenones and direct ring hydroxylation of methoxy-substituted benzenes. They used an oxidative system involving 3-chloroperbenzoic acid and 2,6-dimethoxyacetophenone as model substrates (Gambarotti & Bjørsvik, 2015).
Corrosion Inhibition
- Emregül et al. (2006) investigated the effect of Schiff base compounds, including 1-(2-(2-hydroxyethylamino)ethylimino)ethyl)phenol, on steel corrosion in acidic solutions. They found these compounds to be effective inhibitors for mild steel in acidic media (Emregül et al., 2006).
Electrophilic Aromatic Bromination
- Yong-nan Xu (2012) synthesized Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate and established an optimized condition for electrophilic aromatic bromination of aromatic ethers, demonstrating the utility of this approach in synthesizing derivatives of this compound (Xu Yong-nan, 2012).
X-Ray Diffraction and Molecular Dynamics
- Gontrani et al. (2020) provided insights into the structure of glycols and derivatives through X-ray diffraction and molecular dynamics studies. Their work included an investigation of 1,2-dimethoxy ethane, which shares structural similarities with this compound (Gontrani et al., 2020).
Carbon-Carbon Bond Cleavage
- Zollinger et al. (2004) investigated the carbon-carbon bond cleavage of 1,2-diphenylethanes, including 1,2-dimethoxy-1,2-di-(p-tert-butylphenyl)-ethane, on a boron-doped diamond electrode. This research provides insights into the electrochemical behavior of compounds related to this compound (Zollinger et al., 2004).
Propriétés
IUPAC Name |
(NE)-N-[1-(2,5-dimethoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(11-12)9-6-8(13-2)4-5-10(9)14-3/h4-6,12H,1-3H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEJVZRCMSXTBW-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243436 | |
| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158364-42-2 | |
| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158364-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)




![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)



![2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine](/img/structure/B3034270.png)


